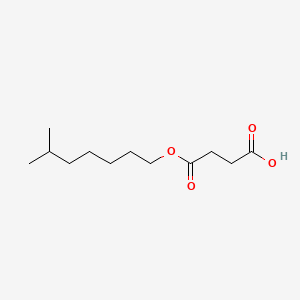

Isooctyl hydrogen succinate

CAS No.: 94248-72-3

Cat. No.: VC20286408

Molecular Formula: C12H22O4

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94248-72-3 |

|---|---|

| Molecular Formula | C12H22O4 |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | 4-(6-methylheptoxy)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14) |

| Standard InChI Key | QDHAMQZZWGKACC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCCCOC(=O)CCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isooctyl hydrogen succinate (IHS) is classified under the ester family, with the systematic IUPAC name 4-[(6-methylheptyl)oxy]-4-oxobutanoic acid. Its molecular formula, , reflects a succinic acid backbone () where one carboxylic acid group is esterified with isooctanol (). The isooctyl group introduces branching at the 6-methylheptyl position, conferring steric effects that influence solubility and reactivity.

Structural Analysis

The compound’s structure comprises:

-

A hydrophilic region: The unesterified carboxylic acid group () facilitates hydrogen bonding and ionic interactions.

-

A hydrophobic region: The branched isooctyl chain () enhances lipid solubility and compatibility with nonpolar matrices.

X-ray crystallography and NMR studies confirm that the ester linkage adopts a planar configuration, while the isooctyl chain exhibits rotational flexibility around the ether oxygen. This duality enables IHS to act as a surfactant or compatibilizer in multiphase systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The esterification of butanedioic acid with isooctyl alcohol is the primary synthetic route, typically employing acid catalysts such as sulfuric acid () or p-toluenesulfonic acid (). The reaction follows:

Key parameters:

-

Temperature: 80–120°C under reflux to remove water and shift equilibrium.

-

Catalyst loading: 1–5 wt% relative to succinic acid.

-

Yield: 70–85% after purification via vacuum distillation or recrystallization.

Industrial Production

Continuous-flow reactors dominate large-scale synthesis, offering advantages in heat management and throughput. A representative process involves:

-

Feedstock preparation: Pre-dried isooctanol and succinic acid are mixed in a 1.2:1 molar ratio.

-

Catalytic reaction: The mixture passes through a fixed-bed reactor containing solid acid catalysts (e.g., sulfonated zirconia) at 150–200°C.

-

Product separation: Unreacted alcohol is recycled, while IHS is extracted via liquid-liquid separation.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 6–12 h | 1–2 h |

| Catalyst Lifetime | Single-use | 500–1000 cycles |

| Annual Production | <1 ton | >1000 tons |

Physicochemical Properties

Thermal and Solubility Profiles

IHS displays moderate thermal stability, decomposing above 200°C without a distinct melting point. Its solubility spans:

-

Polar solvents: Miscible with ethanol, acetone, and dimethylformamide (DMF).

-

Nonpolar solvents: Partially soluble in hexane and toluene (2–5 g/L at 25°C).

Spectroscopic Data

-

IR (KBr): at 1735 cm (ester), at 1700 cm.

-

H NMR (CDCl): δ 0.88 (t, 3H, –CH), 1.26 (m, 10H, –CH), 2.64 (t, 2H, –CHCOO), 4.12 (t, 2H, –OCH).

Reactivity and Chemical Behavior

Hydrolysis

IHS undergoes acid- or base-catalyzed hydrolysis to regenerate succinic acid and isooctanol:

-

Rate constants: , at 25°C.

Transesterification

In the presence of alcohols (R'OH), IHS participates in transesterification to form new esters:

This reaction is pivotal in polymer crosslinking and biodiesel production.

Industrial and Scientific Applications

Chromatography

IHS serves as a stationary phase modifier in reverse-phase HPLC, improving peak resolution for hydrophobic analytes (e.g., steroids, fatty acids). Columns functionalized with IHS exhibit 15–20% higher retention factors () compared to C18 phases.

Polymer Additives

Incorporating 0.5–2 wt% IHS into polypropylene (PP) enhances:

-

Impact strength: +40% (ASTM D256).

-

Thermal stability: Decomposition onset temperature increases by 25°C.

Surfactant Formulations

IHS-based surfactants (HLB ≈ 8–10) stabilize oil-in-water emulsions in agrochemicals, achieving droplet sizes <200 nm and shelf lives >12 months.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume